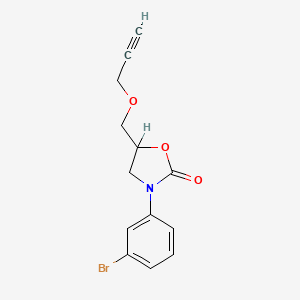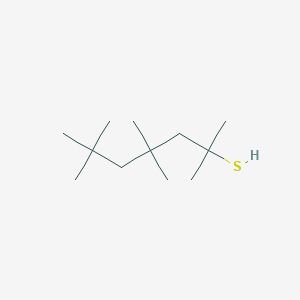
2,4,4,6,6-Pentamethylheptane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,6,6-Pentamethylheptane-2-thiol is an organic compound with the molecular formula C12H26S It is a derivative of heptane, characterized by the presence of five methyl groups and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,4,6,6-Pentamethylheptane-2-thiol can be synthesized through several methods. One common approach involves the alkylation of heptane derivatives. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. These methods allow for the efficient synthesis of the compound while maintaining high purity and yield. The process may also include purification steps, such as distillation or crystallization, to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4,6,6-Pentamethylheptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,4,6,6-Pentamethylheptane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group makes it useful in studying redox reactions and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which 2,4,4,6,6-Pentamethylheptane-2-thiol exerts its effects is primarily through its thiol group. Thiols are known to participate in redox reactions, acting as reducing agents. They can also form disulfide bonds, which are important in protein structure and function. The molecular targets and pathways involved include various enzymes and proteins that interact with thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,6,6-Pentamethylheptane: A similar compound without the thiol group, used primarily as a solvent.
2,2,4,4,6-Pentamethylheptane: Another derivative with a slightly different methyl group arrangement.
Uniqueness
2,4,4,6,6-Pentamethylheptane-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential applications. The thiol group allows for specific interactions with biological molecules and makes the compound valuable in various research and industrial applications.
Propriétés
Numéro CAS |
23511-76-4 |
|---|---|
Formule moléculaire |
C12H26S |
Poids moléculaire |
202.40 g/mol |
Nom IUPAC |
2,4,4,6,6-pentamethylheptane-2-thiol |
InChI |
InChI=1S/C12H26S/c1-10(2,3)8-11(4,5)9-12(6,7)13/h13H,8-9H2,1-7H3 |
Clé InChI |
OVYGJXSSBNTCEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)CC(C)(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

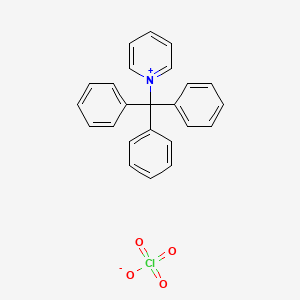
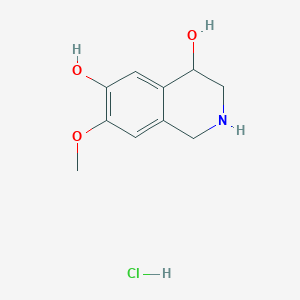
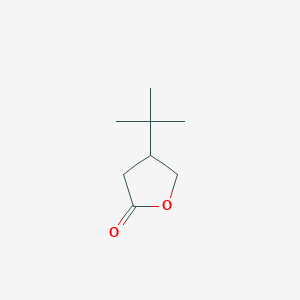
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

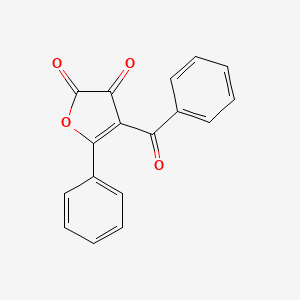
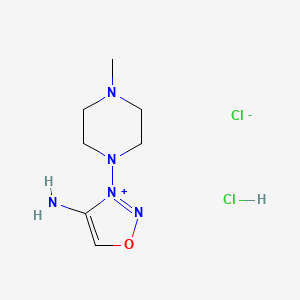
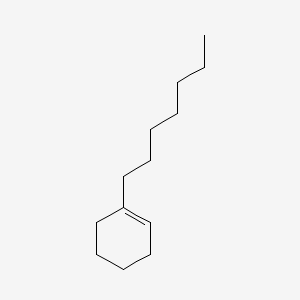
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
